Z944
Übersicht
Beschreibung
Z944, also known as Ulixacaltamide, is a potent and selective T-type calcium channel antagonist. It has been studied extensively for its potential therapeutic applications in treating neurological disorders such as epilepsy and chronic pain. T-type calcium channels play a crucial role in regulating neuronal excitability, and their inhibition can lead to significant therapeutic benefits .
Wissenschaftliche Forschungsanwendungen
Z944 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Neurologische Erkrankungen: This compound wurde auf sein Potenzial zur Behandlung von Epilepsie und chronischen Schmerzen untersucht, indem es T-Typ-Kalziumkanäle hemmt, die an der neuronalen Erregbarkeit und der Schmerzsignalübertragung beteiligt sind
Schmerzmanagement: Forschungen haben gezeigt, dass this compound die Schmerzüberempfindlichkeit in Tiermodellen wirksam reduzieren kann, was es zu einem vielversprechenden Kandidaten für Schmerztherapie macht
Epilepsiebehandlung: This compound hat in Tiermodellen der Epilepsie krampflösende Wirkungen gezeigt, was sein Potenzial als neuartiges Therapeutikum für Epilepsie hervorhebt
Andere Anwendungen: This compound wird auch auf seine potenzielle Verwendung bei anderen neurologischen und psychiatrischen Erkrankungen wie Angstzuständen und Depressionen untersucht, da es die neuronale Aktivität modulieren kann
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv T-Typ-Kalziumkanäle blockiert, insbesondere die Isoformen CaV3.1, CaV3.2 und CaV3.3. Diese Kanäle sind an der Regulierung der neuronalen Erregbarkeit und der synaptischen Übertragung beteiligt. Durch die Hemmung dieser Kanäle reduziert this compound den Einstrom von Kalziumionen in Neuronen, wodurch die neuronale Erregbarkeit verringert und die Wahrscheinlichkeit von Krampfanfällen und Schmerzsignalen reduziert wird . Die Verbindung interagiert mit den Kanälen sowohl durch Porenblockierung als auch durch allosterische Modulation, was zu einer effektiven Hemmung führt .
Wirkmechanismus
Mode of Action
Z944 interacts with its targets by blocking the T-type calcium channels . This blockade occurs at relatively negative membrane depolarizations, where T-type channels can act as modulators of the threshold of the action potential by increasing the calcium current . This leads to further depolarization of the cell and activation of other calcium channels, and ultimately, sodium and potassium channels .
Biochemical Pathways
The T-type calcium channels participate in the regulation of connectivity or crosstalk between the sensory nervous system and the cortex by promoting thalamic neuron burst firing and network oscillations important for relay and interpretation of signals to and by the cortex . The blockade of Cav3.2 by this compound is more pronounced during high-frequency firing and may provide some advantage to the molecule by selectively targeting a pathological state of the channel .
Pharmacokinetics
This compound is an orally available, state-dependent, selective T-type calcium channel blocker . It has been shown to inhibit native neuronal T-type currents at high potency . A phase 1, double-blind, placebo-controlled study showed that this compound was safe and well tolerated . The study also showed dose-proportional pharmacokinetics with good pharmaceutical properties .
Result of Action
The inhibition of T-type channels by this compound reduces the excitability of peripheral nociceptive sensory neurons and reverses pain hypersensitivity in male rodent pain models . Moreover, application of this compound to spinal cord slices attenuated action potential firing rates in over half of laminae I/II neurons . Intraperitoneal injection of this compound dose-dependently reversed mechanical allodynia in the complete Freund’s adjuvant model of persistent inflammatory pain .
Action Environment
The action of this compound is influenced by the environment in which it is administered. For example, the efficacy of this compound in reducing pain hypersensitivity was observed in the context of a complete Freund’s adjuvant model of persistent inflammatory pain . Furthermore, the blockade of Cav3.2 by this compound is more pronounced during high-frequency firing, suggesting that the compound’s action may be influenced by the frequency of neuronal firing .
Biochemische Analyse
Biochemical Properties
Z944 interacts with T-type calcium channels, which are voltage-gated and consist of three subtypes: Cav3.1, Cav3.2, and Cav3.3 . These channels contribute to neuronal excitability, synaptic excitation, burst firing, and action potential trains . This compound has been shown to inhibit native neuronal T-type currents at high potency .
Cellular Effects
This compound has been found to reduce the excitability of peripheral nociceptive sensory neurons and reverse pain hypersensitivity in male rodent pain models . It also inhibits action-potential evoked somatic and dendritic calcium transients in lamina I neurons .
Molecular Mechanism
This compound acts as a state-dependent blocker of T-type calcium channels . It has >150-fold selectivity vs. non-T-type voltage-gated ion channels . The blockade of Cav3.2 by this compound is more pronounced during high-frequency firing, which may provide some advantage to the molecule by selectively targeting a pathological state of the channel .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to delay the progression of seizures in the amygdala kindling model of temporal lobe epilepsy (TLE) . Animals receiving this compound required significantly more stimulations to evoke a seizure and to reach a fully kindled state than animals receiving vehicle .
Dosage Effects in Animal Models
In animal models, this compound has been shown to dose-dependently reverse mechanical allodynia in the complete Freund’s adjuvant model of persistent inflammatory pain . The analgesic effects of this compound were observed across a range of dosages, from 1-10 mg/kg .
Transport and Distribution
It is known that this compound is a CNS-penetrant T-type channel antagonist , suggesting that it can cross the blood-brain barrier and distribute within the central nervous system.
Subcellular Localization
Given its role as a T-type calcium channel antagonist, it likely localizes to regions of the cell where these channels are present, such as the plasma membrane of neurons .
Vorbereitungsmethoden
Die Synthese von Z944 umfasst mehrere Schritte, beginnend mit der Herstellung der Kern-Piperidinstruktur. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:
Bildung des Piperidin-Kerns: Der Piperidin-Kern wird durch eine Reihe von Reaktionen synthetisiert, darunter Cyclisierung und Modifikationen der funktionellen Gruppen.
Einführung von Substituenten: Verschiedene Substituenten werden in den Piperidin-Kern eingeführt, um seine Aktivität und Selektivität zu verbessern. Dies umfasst die Addition einer Chlor-Fluor-Benzoyl-Gruppe und einer tert-Butyl-Gruppe.
Endmontage: Die endgültige Verbindung wird durch eine Reihe von Kupplungsreaktionen zusammengesetzt, gefolgt von der Reinigung und Charakterisierung, um sicherzustellen, dass das gewünschte Produkt erhalten wird
Analyse Chemischer Reaktionen
Z944 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere am Piperidin-Ring, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren, z. B. die Reduktion von Ketonen zu Alkoholen.
Substitution: Substitutionsreaktionen werden häufig verwendet, um Substituenten an der Benzoyl-Gruppe einzuführen oder zu modifizieren, wie z. B. Halogenierung oder Alkylierung.
Häufige Reagenzien und Bedingungen: Typische Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Chlor oder Brom. .
Vergleich Mit ähnlichen Verbindungen
Z944 ist einzigartig in seiner hohen Selektivität und Potenz für T-Typ-Kalziumkanäle im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen sind:
Biologische Aktivität
N-((1-(2-(tert-butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide, also known as Z944, is a compound with significant biological activity, particularly as a T-type calcium channel blocker. This article explores its chemical properties, biological mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : C19H27ClFN3O2
- Molecular Weight : 383.9 g/mol
- CAS Number : 1199236-64-0
- Chemical Structure :
This compound functions primarily as a T-type calcium channel blocker. It modulates calcium influx in neurons, which is crucial for various physiological processes including neurotransmitter release and neuronal excitability. Research has indicated that this compound effectively inhibits low-threshold T-type calcium currents in spinal neurons, which are implicated in pain pathways and epilepsy .
Pain Management
This compound has demonstrated efficacy in models of persistent inflammatory pain. In studies involving adult rats, administration of this compound resulted in a dose-dependent reduction of mechanical allodynia, indicating its potential as an analgesic agent . The compound's ability to block T-type currents contributes to its analgesic properties by reducing neuronal excitability and pain signaling.
Epilepsy Treatment
In models of temporal lobe epilepsy (TLE), this compound has shown promise in reducing seizure frequency and severity. Chronic treatment with this compound led to a significant decrease in spontaneous recurrent seizures and improved cognitive function in post-status epilepticus models . This highlights its potential utility in managing epilepsy by targeting calcium channel dysregulation.
Study on Pain Relief
In a controlled study, this compound was administered intraperitoneally at doses ranging from 1 to 10 mg/kg. The results showed that the treatment significantly reversed mechanical allodynia in rats subjected to inflammatory pain models. Notably, both male and female rats exhibited similar responses to the treatment, reinforcing the compound's efficacy across genders .
Epileptic Model Investigation
A separate investigation into the effects of this compound on TLE revealed that chronic administration not only reduced seizure incidents but also decreased the expression of T-type calcium channels in the hippocampus. This suggests a potential disease-modifying effect, providing insights into how this compound could alter disease progression in epilepsy .
Comparative Analysis with Other Compounds
Compound Name | Mechanism of Action | Therapeutic Use | Efficacy Evidence |
---|---|---|---|
This compound | T-type Ca²+ channel blocker | Pain relief, epilepsy | Reduced allodynia and seizure frequency |
Methotrexate | DHFR inhibitor | Cancer treatment | Resistance mechanisms noted |
Benzamide Riboside | IMPDH inhibitor | Cancer treatment | Downregulates DHFR protein |
Eigenschaften
IUPAC Name |
N-[[1-[2-(tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]-3-chloro-5-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClFN3O2/c1-19(2,3)23-17(25)12-24-6-4-13(5-7-24)11-22-18(26)14-8-15(20)10-16(21)9-14/h8-10,13H,4-7,11-12H2,1-3H3,(H,22,26)(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCLITFYIMJMNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659275 | |
Record name | N-({1-[2-(tert-Butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199236-64-0 | |
Record name | Ulixacaltamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199236640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-({1-[2-(tert-Butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ULIXACALTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT2PJH89C3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.